Virescenoside B

Description

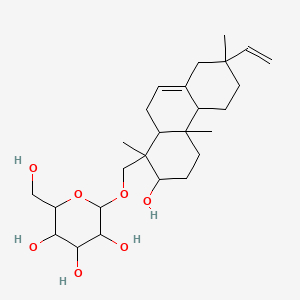

Structure

2D Structure

Properties

CAS No. |

28251-74-3 |

|---|---|

Molecular Formula |

C26H42O7 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[(7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3 |

InChI Key |

MNLKJAWNYVVDPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C |

Origin of Product |

United States |

Producing Organism

Virescenoside B is produced by the filamentous fungus Acremonium luzulae. rsc.orgresearchgate.net Initially, this fungus was sometimes misidentified as Oospora virescens or Acremonium striatisporum. nih.govresearchgate.net This fungus is a known producer of a series of related diterpenoid glycosides, collectively referred to as virescenosides. The production of these secondary metabolites can be influenced by the culture conditions under which the fungus is grown.

Biosynthesis and Metabolic Engineering of Virescenoside B

Proposed Biosynthetic Pathways of Virescenosides

Enzymatic Components in Virescenoside Biosynthesis (e.g., Terpene Synthases/Cyclases, Cytochrome P450 Monooxygenases, Oxidoreductases, Group Transferases)

The biosynthesis of virescenosides, like other diterpenoid glycosides, involves a series of enzymatic reactions to construct and modify the final molecule. While the complete biosynthetic gene cluster for virescenosides has not been fully elucidated, the pathway can be inferred from the known biosynthesis of similar fungal diterpenoids, such as cotylenins and fusicoccins. pnas.orgchemrxiv.org

The key enzymatic steps are proposed as follows:

Terpene Synthases/Cyclases: The pathway begins with the cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the characteristic isopimarane (B1252804) diterpene core of the virescenosides. This reaction is catalyzed by a diterpene synthase or cyclase. In some fungi, a chimeric enzyme possessing both GGPP synthase and diterpene cyclase domains has been identified, allowing for the direct conversion of C5 isoprene (B109036) units into the cyclic diterpene skeleton. pnas.org

Cytochrome P450 Monooxygenases: Following the formation of the basic diterpene scaffold, a series of oxidative modifications occur. These reactions are typically catalyzed by Cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the diterpene ring structure. In the biosynthesis of cotylenins, a single P450 enzyme, CtyA, has been shown to perform multiple, sequential oxidation steps. chemrxiv.org A similar multifunctional P450 is likely involved in the virescenoside pathway to generate the various oxidized aglycones.

Oxidoreductases: Additional redox modifications may be carried out by other oxidoreductases, which could be involved in the formation of ketone or aldehyde functionalities present in some virescenoside analogues.

Group Transferases: This category includes glycosyltransferases (GTs), which are essential for the final steps of virescenoside biosynthesis. These enzymes catalyze the transfer of a sugar moiety, typically an altroside in the case of Virescenoside B, from an activated sugar donor to the diterpene aglycone. semanticscholar.org The pathway for cotylenin biosynthesis reveals the involvement of specific glycosyltransferases, methyltransferases, and prenyltransferases in assembling and modifying the sugar portion of the molecule, suggesting a similar enzymatic machinery for virescenosides. chemrxiv.org

Manipulating Fungal Cultures for Virescenoside Production

Impact of Cultivation Media on Virescenoside Yield and Profile

The composition of the cultivation medium has a significant impact on the production and diversity of virescenosides by fungi like Paragliomastix luzulae. The strain KMM 4401 has been shown to produce different profiles of virescenosides when grown on various solid media, such as rice and wort agar (B569324). researchgate.net

One notable strategy to alter the metabolite profile is through the addition of specific precursors or inhibitors to the culture medium, a technique known as directed biosynthesis. For instance, in an attempt to produce halogenated derivatives, Acremonium striatisporum KMM 4401 (now P. luzulae) was cultivated on a wort agar medium supplemented with potassium bromide. researchgate.netresearchgate.net While this experiment did not yield brominated virescenosides, it did lead to the isolation of ten new diterpene glycosides, virescenosides Z9-Z18, along with several known analogues. researchgate.net This demonstrates the sensitivity of the fungal metabolic pathways to the chemical environment and highlights how media manipulation can be a tool for discovering novel compounds, even if the intended directed biosynthesis is unsuccessful. researchgate.net

Co-cultivation Strategies and their Effect on Virescenoside Metabolite Profiles (e.g., P. luzulae with Penicillium hispanicum)

Co-cultivation, the simultaneous growth of two or more microorganisms, is a powerful technique for inducing the production of novel or cryptic secondary metabolites by mimicking natural microbial interactions. nih.govresearchgate.net The interactions between the fungi, such as competition for resources or chemical signaling, can trigger the activation of silent biosynthetic gene clusters. researchgate.net

In a study involving Paragliomastix luzulae KMM 4401, the producer of various virescenosides, co-cultivation with another marine fungus, Penicillium hispanicum KMM 4689, was investigated. nih.govkib.ac.cn The metabolite profiles of the mono-cultures and co-cultures were analyzed using UPLC-MS. nih.gov The results showed that P. hispanicum significantly suppressed the production of most of the virescenoside-type metabolites by P. luzulae. nih.govresearchgate.netjournaltocs.ac.uk Conversely, the co-cultivation led to a substantial increase (50-190%) in the production of the major deoxyisoaustamide alkaloids by P. hispanicum. nih.govkib.ac.cn This outcome illustrates the complex and often unpredictable nature of fungal interactions, where the metabolic output of one or both species can be dramatically altered.

| Cultivation Condition | Effect on P. luzulae Metabolites (Virescenosides) | Effect on P. hispanicum Metabolites (Deoxyisoaustamides) |

| Mono-culture of P. luzulae | Normal production of various virescenosides. nih.gov | N/A |

| Mono-culture of P. hispanicum | N/A | Normal production of deoxyisoaustamide alkaloids. nih.gov |

| Co-culture (P. luzulae + P. hispanicum) | Production of most virescenosides was suppressed. nih.govjournaltocs.ac.uk | Production increased by 50-190%. nih.gov |

Directed Biosynthesis Approaches for Virescenoside Derivatives

Directed biosynthesis is a strategy that involves feeding structural analogues of a biosynthetic precursor to a microorganism to generate novel, "unnatural" natural products. mdpi.com This approach leverages the substrate promiscuity of biosynthetic enzymes to incorporate modified building blocks into the final molecular structure.

For virescenosides, this technique has been explored as a means to create new derivatives. The isolation of virescenosides Z5 and Z7, which possess an unusual 16-chloro-15-hydroxyethyl side chain, prompted attempts at directed biosynthesis to produce other halogenated compounds. researchgate.netresearchgate.net As mentioned previously, culturing Acremonium striatisporum KMM 4401 in a medium containing potassium bromide was one such attempt. researchgate.net Although this specific experiment did not result in the incorporation of bromine into the virescenoside structure, the principle remains a viable strategy for generating structural diversity. researchgate.net The success of such an approach hinges on the ability of the fungal enzymes to recognize and process the supplied precursor analogue. The generation of new, unnatural cotylenin derivatives through combinatorial biosynthesis highlights the potential of using pathway enzymes as catalytic tools to expand the structural diversity of diterpene glycosides, a potential that could be extended to virescenosides. chemrxiv.org

Semisynthetic Approaches to Virescenoside Derivatives

This compound, a diterpene glycoside isolated from fungi such as Acremonium luzulae (formerly Oospora virescens), serves as a valuable template for creating new chemical entities. researchgate.netresearchgate.net Its intricate molecular architecture, produced efficiently through biosynthesis, makes it an attractive starting point for chemical modifications that would be challenging to achieve through total synthesis. wikipedia.org

The generation of new analogues from this compound is rooted in the chemical modification of its functional groups. While a direct, step-by-step synthesis of Virescenoside D or H from this compound is not extensively detailed in the literature, the chemical relationship between co-isolated virescenosides demonstrates the principles of such derivatization. A clear example is the correlation between this compound and Virescenoside C. researchgate.net

This compound possesses an aglycone (Virescenol B) characterized as isopimaradien-3β,19-diol. researchgate.net In contrast, Virescenoside C's aglycone is a 3-keto 19-hydroxy isopimaradiene. researchgate.net This structural difference, the oxidation of a secondary alcohol at the C-3 position to a ketone, establishes a direct chemical link and a feasible semisynthetic conversion. This relationship underscores how this compound can be chemically altered to produce other members of the virescenoside family.

Table 1: Structural Comparison of this compound and Virescenoside C

| Feature | This compound | Virescenoside C |

|---|---|---|

| Aglycone | Virescenol B (isopimaradien-3β,19-diol) | Virescenol C (3-keto 19-hydroxy isopimaradiene) |

| Key Difference | Contains a hydroxyl (-OH) group at the C-3 position | Contains a keto (C=O) group at the C-3 position |

| Glycone | β-D-altropyranose | β-D-altropyranose |

| Chemical Correlation | Can be chemically correlated through oxidation of the C-3 hydroxyl group. researchgate.net | Can be chemically correlated to this compound. researchgate.net |

This compound is a valuable precursor for chemical modification due to its defined stereochemistry and multiple reactive sites. researchgate.net As a naturally derived feedstock, it allows chemists to bypass numerous complex steps that would be required in a total synthesis approach. ebi.ac.ukwikipedia.org The key functional groups available for modification on its aglycone, Virescenol B, are the hydroxyl groups at positions C-3 and C-19.

Aglycone Preparation and Functional Studies

To understand the distinct roles of the sugar moiety (glycone) and the diterpenoid core (aglycone), researchers separate them for individual analysis. This separation provides insight into how glycosylation affects the parent molecule's properties. nih.gov

Acid hydrolysis is a standard and direct method used to cleave the glycosidic bond, separating the aglycone from the sugar. uomustansiriyah.edu.iqwjpsonline.com This procedure has been specifically applied to virescenosides to isolate their respective aglycones for biological evaluation. nih.gov In the case of this compound, treatment with acid breaks the acetal (B89532) linkage between the C-1 of the β-D-altropyranose sugar and the C-19 hydroxyl group of the Virescenol B aglycone. researchgate.netnih.gov

While effective, this method must be controlled, as the acidic conditions can sometimes lead to rearrangements or degradation of the aglycone, particularly with molecules that have labile functional groups. psu.edu For virescenosides, the aglycones of this compound and C have been successfully prepared using this technique for further study. nih.gov

Table 2: Components of this compound

| Component | Chemical Name | Description |

|---|---|---|

| Aglycone | Virescenol B | A diterpenoid with an isopimaradiene scaffold, featuring hydroxyl groups at the C-3β and C-19 positions. researchgate.net |

| Glycone | β-D-altropyranose | The sugar moiety attached to the aglycone. Altrose is a rare sugar in nature. researchgate.net |

| Linkage | O-glycosidic bond | Connects the C-1 of the sugar to the C-19 hydroxyl group of the aglycone. researchgate.net |

Comparative studies are crucial for determining the functional contribution of the glycone portion of a glycoside. Research on virescenosides has included the preparation of the aglycones from this compound and other analogues specifically to compare their biological activities against the intact glycosides. nih.gov

In one such study, the aglycones of Virescenosides B, C, and M were prepared by acid hydrolysis and their effects on urease activity, as well as the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, were evaluated and compared to the parent compounds. nih.govresearchgate.net These investigations aim to elucidate whether the sugar moiety is essential for biological activity, acts as a modulator, or is simply important for properties like solubility. nih.govnih.gov The general finding in many natural glycosides is that the presence or absence of the sugar can significantly impact bioavailability and biological function. nih.govfrontiersin.org

Biosynthesis

The biosynthesis of Virescenoside B in Acremonium luzulae is believed to follow the general pathway for diterpenoid glycosides. This process begins with the synthesis of the isopimarane (B1252804) diterpenoid aglycone, virescenol B, through the mevalonate (B85504) pathway. This pathway generates the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor to all diterpenes. GGPP is then cyclized by specific terpene synthases to form the characteristic isopimarane skeleton. Subsequent oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, introduce hydroxyl groups to create virescenol B.

The final step in the biosynthesis is the glycosylation of the virescenol B aglycone. This involves the activation of a sugar molecule, in this case, altropyranose, to a nucleotide sugar, which is then transferred to a specific hydroxyl group on the aglycone by a glycosyltransferase enzyme.

Structure Activity Relationship Sar Studies of Virescenoside B

Impact of Aglycone Structure on Biological Activities

The aglycone portion of virescenosides is based on an isopimarane (B1252804) diterpenoid scaffold. Variations in the substituents on this core structure, particularly on the A-ring, have been shown to significantly alter biological activity.

Virescenosides A, B, and C share the same sugar component, β-D-altropyranose, but differ in the oxygenation pattern of the A-ring of their aglycone. researchgate.net These structural differences directly translate to variations in their biological effects, as demonstrated in studies on plant growth regulation.

Virescenoside A possesses a Virescenol A aglycone, which features hydroxyl groups at both the C-2α and C-3β positions (isopimaradien-2α,3β-19-triol). researchgate.netresearchgate.net

Virescenoside B contains the Virescenol B aglycone, which lacks the C-2α hydroxyl group and is only substituted with a C-3β hydroxyl group (isopimaradien-3β,19-diol). researchgate.netresearchgate.net

Virescenoside C has a Virescenol C aglycone, characterized by a ketone group at the C-3 position and no hydroxyl group at C-2 (3-keto-19-hydroxy isopimaradiene). researchgate.net

A comparative study on the growth of corn (Zea mays L.) seedlings revealed that these subtle changes to the A-ring have a marked impact on growth-stimulating activity. This compound, with a single hydroxyl group at C-3β, showed the most potent stimulant effect. The addition of a second hydroxyl group at C-2α (Virescenoside A) reduced this activity, while the replacement of the C-3β hydroxyl with a keto group (Virescenoside C) resulted in the lowest stimulant effect among the three. psu.edu

Table 1: Comparison of Ring A Structures and Plant Growth-Stimulating Activity

| Compound | Ring A Substituents | Maximum Stimulant Effect on Zea mays Root Growth |

|---|---|---|

| Virescenoside A | C-2α-OH, C-3β-OH | 13.7% increase at 10⁻⁵ M |

| This compound | C-3β-OH | 16.0% increase at 10⁻⁶–10⁻⁷ M |

| Virescenoside C | C-3=O | 8.3% increase at 10⁻⁵ M |

Data sourced from Anisimov et al., 2014. psu.edu

Role of the Glycosidic Moiety in this compound Activity

The sugar unit attached to the aglycone is a defining feature of glycosides and plays a critical role in their biological profile. For this compound and its analogues, the nature of the sugar and the very presence of glycosylation are key determinants of activity.

This compound is a β-D-altropyranoside. researchgate.net Studies comparing analogues with identical aglycones but different sugar moieties demonstrate the profound influence of the carbohydrate part on biological activity. For instance, in plant growth stimulation assays, replacing the altrose in this compound with other sugars significantly altered its efficacy. psu.edu

When the Virescenol B aglycone is attached to altruronic acid to form Virescenoside G , the stimulant effect on Zea mays root growth is slightly diminished compared to this compound. psu.edu However, when it is attached to mannose, forming Virescenoside Q , the activity is more significantly reduced. psu.edu A similar loss of activity is observed when the altrose of Virescenoside A is replaced with altruronic acid (forming Virescenoside F), which completely deprives the molecule of its stimulant effect. psu.edu

Table 2: Impact of Glycosidic Moiety on Plant Growth-Stimulating Activity

| Compound | Aglycone | Sugar Moiety | Maximum Stimulant Effect on Zea mays Root Growth |

|---|---|---|---|

| This compound | Virescenol B | Altrose | 16.0% increase at 10⁻⁷ M |

| Virescenoside G | Virescenol B | Altruronic Acid | 12.0% increase at 10⁻⁷ M |

| Virescenoside Q | Virescenol B | Mannose | 11.0% increase at 10⁻⁵ M |

Data sourced from Anisimov et al., 2014. psu.edu

The attachment of a sugar moiety (glycosylation) is not just a minor modification; it can be essential for conferring or modulating specific biological activities. Studies comparing glycosylated virescenosides with their corresponding non-sugar aglycones have highlighted this importance, particularly in the context of immunomodulatory effects. nih.govresearchgate.net

In assays measuring the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, the activity of virescenosides was found to be highly dependent on their structure, including the presence of the sugar. researchgate.netrscf.runih.govfrontiersin.org For example, the aglycone of Virescenoside C was found to moderately inhibit NO production. rscf.ru In contrast, certain glycosylated analogues like Virescenoside Z10 significantly decreased ROS levels, an effect not observed with the tested aglycones alone. rscf.ru This suggests that for activities like ROS reduction, glycosylation is a critical structural feature, while for NO inhibition, the aglycone itself can possess activity. The comparison of a glycoside to its aglycone directly demonstrates that the sugar moiety can be indispensable for certain biological actions. nih.gov

Comparative SAR Analysis Across Virescenoside Analogues

The genus Acremonium produces a vast diversity of virescenoside analogues with modifications on both the aglycone and the sugar units. researchgate.netmdpi.com This natural library of compounds provides a basis for broader SAR analyses.

Systematic evaluation of various virescenoside structures has revealed distinct patterns of biological activity.

Cytotoxicity: Several virescenosides, including the M-U series, have demonstrated cytotoxic action against Ehrlich carcinoma tumor cells. researchgate.net Virescenoside C has been identified as the most active among a tested group including virescenosides A, B, M, and N. researchgate.net This highlights how combined modifications to both the aglycone and glycosidic parts fine-tune the cytotoxic potential.

Enzyme Inhibition: Virescenosides R1, R2, R3, and Z were examined for their ability to inhibit non-specific esterase activity in mouse lymphocytes, indicating a potential for interaction with enzymatic systems. researchgate.netresearchgate.net Other studies have focused on urease inhibition, a target for antiulcer agents, evaluating both glycosides and their aglycones. nih.govresearchgate.net

Immunomodulatory Activity: A number of Z-series virescenosides were assessed for their effects on ROS and NO production. Virescenoside Z10 was found to decrease ROS content in macrophages by 45% at a 10 µM concentration. rscf.ru Virescenoside Z13 and the aglycone of Virescenoside C moderately inhibited NO production in LPS-stimulated macrophages (by 20% and 23%, respectively, at 1 µM), suggesting that different analogues can selectively modulate different inflammatory pathways. rscf.ru

This systematic evaluation underscores that the diverse biological effects of the virescenoside family are a direct consequence of their rich structural variety, with each analogue's unique combination of aglycone and sugar defining its specific activity profile. nih.govresearchgate.net

Identification of Key Structural Features for Enhanced or Reduced Activities

Initial studies have highlighted the intrinsic bioactivity of the aglycone portion of this compound, known as virescenol B. Research has demonstrated that virescenol B itself exhibits biological effects, albeit with differing potencies compared to its glycosylated form. This indicates that the fundamental isopimarane skeleton is a crucial determinant of activity.

Furthermore, the nature and presence of the sugar unit attached to the aglycone have been shown to significantly modulate the biological response. Variations in the sugar moiety, including its type and the presence of additional functional groups, can lead to either an enhancement or a reduction in activity, or even a shift in the type of activity observed. A variety of virescenoside analogues, isolated from natural sources, have provided valuable insights into these relationships. For instance, a range of virescenosides, designated M through U, have demonstrated cytotoxic effects against Ehrlich carcinoma cells, with IC50 values falling within the 10–100 μM range. This suggests that the general virescenoside scaffold is a promising framework for cytotoxic activity.

The following sections delve into the specific findings from SAR studies, detailing how modifications to the aglycone and the sugar moiety of this compound influence its biological activities.

The Role of the Aglycone: Virescenol B

The aglycone of this compound, virescenol B, has been a focal point of SAR studies to understand the foundational structural requirements for bioactivity. Investigations into the biological properties of this diterpene have revealed that it possesses inherent antimicrobial and cytotoxic activities, even in the absence of the sugar moiety.

One study investigated the antiproliferative effects of virescenol B against the MDA-MB-231 human breast cancer cell line. researchgate.net The results indicated a mild cytotoxic activity, with a reported IC50 value of 15 µM. researchgate.net This finding is significant as it establishes that the diterpene core is a key contributor to the cytotoxic potential of the parent glycoside, this compound.

In addition to its anticancer potential, virescenol B has demonstrated antimicrobial properties. It was found to be active against two strains of Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 51.3 µM. nih.gov This antibacterial activity underscores the multifunctional nature of the virescenol B scaffold.

These findings collectively suggest that the isopimarane diterpene structure of virescenol B is a critical pharmacophore. The presence and arrangement of functional groups on this core, even without the sugar component, are sufficient to elicit measurable biological responses. The data from these studies are summarized in the table below, providing a clear comparison of the activities of virescenol B.

| Compound | Activity Type | Test System | Result | Reference |

|---|---|---|---|---|

| Virescenol B | Antiproliferative | MDA-MB-231 human breast cancer cells | IC50: 15 µM | researchgate.net |

| Virescenol B | Antimicrobial | Staphylococcus aureus (two strains) | MIC: 51.3 µM | nih.gov |

The Influence of the Sugar Moiety

The sugar component of virescenosides plays a pivotal role in modulating their biological activity. While the aglycone, virescenol, provides the basic structural framework for bioactivity, the nature of the glycosidic substitution can significantly enhance, diminish, or alter the therapeutic effects. This is evident from the diverse range of activities observed in various naturally occurring virescenoside analogues that differ primarily in their sugar moieties.

For example, a series of virescenosides, designated M through U, have been reported to exhibit cytotoxic activity against Ehrlich carcinoma cells, with IC50 values in the range of 10–100 μM. This demonstrates that the presence of a sugar unit can contribute to potent anticancer effects.

Furthermore, the importance of the sugar is highlighted by studies on the aglycone of a related compound, virescenoside A. The aglycone of virescenoside A was found to inhibit the enzyme urease, indicating that in some cases, the removal of the sugar can unveil or enhance specific enzymatic inhibitory activities.

The table below presents data on the bioactivity of various virescenoside analogues, illustrating the influence of the sugar moiety on their biological profiles.

| Compound(s) | Activity Type | Test System | Result | Reference |

|---|---|---|---|---|

| Virescenosides M-U | Cytotoxic | Ehrlich carcinoma cells | IC50: 10–100 μM | |

| Aglycone of Virescenoside A | Enzyme Inhibition | Urease | Active inhibitor |

Biological Activities and Mechanistic Investigations of Virescenoside B

Plant Growth Regulation Studies

Virescenoside B has been identified as a potent modulator of plant development, particularly in the context of root system growth. Its activity has been systematically evaluated in standard plant bioassays.

In controlled bioassays using maize (Zea mays) seedlings, this compound demonstrated a significant stimulatory effect on root elongation. This activity was most pronounced at low molar concentrations, specifically within the range of 10⁻⁶ to 10⁻⁷ M. At a concentration of 10⁻⁶ M, this compound was observed to promote root growth to approximately 130% of the control group. A similar, though slightly less potent, effect was noted at 10⁻⁷ M. This indicates that this compound functions as a plant growth regulator at micromolar and sub-micromolar levels, influencing critical developmental processes in the root system.

Table 1: Effect of this compound on Root Elongation in Zea mays Seedlings This table summarizes the stimulatory effect of this compound at specific concentrations relative to an untreated control.

| Concentration (M) | Root Elongation (% of Control) |

|---|---|

| 10⁻⁶ | ~130% |

| 10⁻⁷ | ~120% |

The plant growth-promoting activity of this compound has been evaluated in comparison to structurally related compounds, namely Virescenoside A and Virescenoside C. In maize root elongation assays, all three compounds exhibited stimulatory effects, but with varying degrees of potency.

Virescenoside C was identified as the most active compound in this series, showing significant stimulation even at a concentration of 10⁻⁸ M. This compound was moderately active, displaying its optimal effects at 10⁻⁶ M. Virescenoside A was found to be the least potent of the three, requiring higher concentrations to elicit a comparable response. This structure-activity relationship suggests that subtle differences in the glycosidic or aglycone moieties of these molecules play a crucial role in determining their biological efficacy as plant growth regulators.

Table 2: Comparative Activity of Virescenosides on Zea mays Root Elongation This table compares the relative potency of different virescenosides in promoting maize root growth.

| Compound | Optimal Concentration for Stimulation | Relative Potency |

|---|---|---|

| Virescenoside A | 10⁻⁵ M | Low |

| This compound | 10⁻⁶ M | Moderate |

| Virescenoside C | 10⁻⁸ M | High |

Cellular Cytotoxicity and Antiproliferative Mechanisms

Beyond its effects on plants, this compound exhibits significant cytotoxic and antiproliferative properties, which have been primarily investigated using tumor cell lines and developmental biology models.

This compound has been shown to possess notable cytotoxic activity against Ehrlich ascites carcinoma cells in in vitro assays. Studies have demonstrated that it can inhibit the proliferation of these tumor cells. The mechanism is believed to be cytostatic, arresting cell division and preventing the formation of new tumor cells. This activity is a characteristic feature shared with other related triterpenoid (B12794562) glycosides, suggesting a common mechanism of action likely related to cell membrane interaction or disruption of mitotic processes.

The sea urchin egg bioassay is a classic model for studying cell division (cleavage) and early embryonic development. This compound has demonstrated potent antimitotic activity in this system. When applied to fertilized eggs of the sea urchin Strongylocentrotus intermedius, this compound effectively blocks cell cleavage. Research indicates that it arrests development prior to the first cleavage division, suggesting interference with fundamental cellular processes required for mitosis, such as spindle formation or cytokinesis. This effect was observed at low micromolar concentrations, highlighting its potency as a cell division inhibitor.

Table 3: Biological Activity of this compound in Developmental and Cytotoxicity Assays This table summarizes the observed effects of this compound in key biological assays.

| Assay System | Cell Type / Organism | Observed Effect |

|---|---|---|

| In Vitro Cytotoxicity | Ehrlich ascites carcinoma | Cytostatic activity; inhibition of proliferation |

| Developmental Bioassay | Strongylocentrotus intermedius (Sea Urchin) eggs | Antimitotic activity; arrest of the first cleavage division |

Immunomodulatory and Anti-inflammatory Cellular Responses

Regulation of Reactive Oxygen Species (ROS) Production in Stimulated Macrophages

This compound plays a role in regulating the production of reactive oxygen species (ROS) in stimulated macrophages. nih.gov ROS are chemically reactive molecules derived from oxygen that, in high concentrations, can cause cellular damage, but also function as critical signaling molecules in immune responses. frontiersin.orgmdpi.com Macrophages, a type of white blood cell, produce ROS as a defense mechanism against pathogens. mdpi.comrug.nl However, excessive ROS production can contribute to inflammation and tissue damage. frontiersin.orgrug.nl Studies have evaluated the effect of this compound on ROS production in macrophages stimulated with lipopolysaccharide (LPS). nih.gov These findings indicate that this compound can modulate this inflammatory pathway, suggesting its potential as an anti-inflammatory agent. nih.govcolab.ws

Modulation of Nitric Oxide (NO) Production in Macrophages

This compound has been found to modulate the production of nitric oxide (NO) in macrophages. nih.gov NO is a crucial signaling molecule in the immune system, produced by macrophages to help fight infections. qiagen.comfrontiersin.org The production of NO is carried out by the enzyme inducible nitric oxide synthase (iNOS). qiagen.comfrontiersin.org While essential for immunity, the overproduction of NO by activated macrophages is a key feature of inflammatory conditions. imrpress.com Research has shown that this compound, when tested on lipopolysaccharide (LPS)-stimulated macrophages, can regulate NO production. nih.govcolab.ws This modulation of a key pro-inflammatory mediator further underscores the anti-inflammatory potential of this compound. colab.wsdntb.gov.ua

Antimicrobial Properties

Evaluation of Antimicrobial Activity of Virescenosides from Fungal Origin

Virescenosides, a class of diterpene glycosides isolated from fungal sources, have been noted for their biological activities, including antimicrobial properties. researchgate.net Fungi are a rich source of secondary metabolites with a wide range of biological functions, including bacteriostatic and fungistatic activity, making them a promising area of research for new antimicrobial compounds. nih.govnih.gov Virescenosides are produced by fungi such as Acremonium striatisporum, which has been isolated from marine organisms like the sea cucumber Eupentacta fraudatrix. nih.govresearchgate.net While many studies on this compound have focused on its immunomodulatory and cytotoxic effects, the broader class of compounds is recognized for its antimicrobial potential. researchgate.net The search for new bioactive metabolites from fungal sources, including those that produce virescenosides, continues to be an active area of research for discovering novel antimicrobial agents. rscf.ru

Advanced Analytical Methodologies in Virescenoside B Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of Virescenoside B. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its atomic connectivity and molecular weight.

NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. One-dimensional (1D) NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. core.ac.uk

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons. core.ac.ukacs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the carbon skeleton and linking different structural fragments, such as the aglycone and the sugar moiety. core.ac.ukacs.org For instance, HMBC correlations can establish the linkage between the anomeric proton of the sugar and the aglycone. acs.org

Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons, helping to identify spin systems within the molecule. core.ac.ukacs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. core.ac.ukacs.org

The combined interpretation of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the determination of the three-dimensional structure of this compound. core.ac.ukacs.orgresearchgate.net

This compound is structurally similar to Virescenoside G, with identical aglycone moieties. semanticscholar.org The aglycone of this compound has been identified as Virescenol B. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data is illustrative and compiled from typical values for similar compounds; specific shifts may vary based on solvent and experimental conditions.)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 39.8 | 1.05 (m), 1.75 (m) |

| 2 | 18.9 | 1.55 (m) |

| 3 | 42.2 | 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 56.5 | 0.95 (d, 9.0) |

| 6 | 22.0 | 1.85 (m), 2.05 (m) |

| 7 | 36.8 | 1.25 (m), 1.65 (m) |

| 8 | 134.5 | - |

| 9 | 54.8 | 2.10 (m) |

| 10 | 37.9 | - |

| 11 | 18.5 | 1.45 (m), 1.55 (m) |

| 12 | 35.2 | 1.60 (m) |

| 13 | 35.0 | - |

| 14 | 124.5 | 5.80 (dd, 17.5, 10.5) |

| 15 | 148.8 | 4.90 (d, 10.5), 4.95 (d, 17.5) |

| 16 | 110.8 | 4.85 (d, 10.5), 4.92 (d, 17.5) |

| 17 | 21.9 | 0.85 (s) |

| 18 | 33.6 | 0.82 (s) |

| 19 | 71.9 | 3.40 (d, 10.5), 3.75 (d, 10.5) |

| 20 | 15.6 | 0.98 (s) |

| Sugar Moiety (β-D-altropyranose) | ||

| 1' | 104.5 | 4.35 (d, 7.5) |

| 2' | 74.2 | 3.55 (dd, 7.5, 3.0) |

| 3' | 75.8 | 3.65 (dd, 9.0, 3.0) |

| 4' | 69.5 | 3.45 (t, 9.0) |

| 5' | 77.5 | 3.70 (m) |

| 6' | 62.5 | 3.80 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0) |

Mass spectrometry is indispensable for determining the molecular weight and formula of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of the compound. semanticscholar.orgnih.gov For this compound, HRESIMS analysis can yield a molecular formula of C₂₆H₄₂O₇ based on the detection of a quasimolecular ion. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the separation power of UPLC with the detection capabilities of MS. nih.gov This is particularly useful for analyzing complex mixtures and identifying known compounds like this compound within extracts of fungal cultures, such as Paragliomastix luzulae. nih.gov The identification is based on comparing the retention time, exact mass, and fragmentation patterns with an authentic standard or an in-house database. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: While less commonly detailed specifically for this compound in the provided context, MALDI-MS is a powerful technique for the analysis of non-volatile and fragile molecules like glycosides. nih.gov It can be used to determine the molecular weight and to obtain structural information through fragmentation analysis.

The fragmentation patterns observed in the mass spectra provide valuable clues about the structure of the molecule, such as the loss of the sugar moiety from the aglycone.

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, typically a fungal culture, involves a series of chromatographic steps to separate it from other metabolites.

LC and HPLC are central to the purification of this compound. researchgate.netnih.gov An initial crude extract of the fungal culture is often subjected to preliminary fractionation using techniques like low-pressure liquid chromatography. semanticscholar.org Subsequently, HPLC is employed for the final purification of individual compounds. acs.orgsemanticscholar.org HPLC offers high resolution, allowing for the separation of closely related structural isomers. researchgate.netnih.gov

Reversed-phase chromatography is a widely used mode of HPLC for the separation of this compound and other diterpene glycosides. semanticscholar.orgnih.gov In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). phenomenex.com this compound, being a moderately polar molecule, interacts with the stationary phase, and its retention time can be modulated by adjusting the composition of the mobile phase. inacom.nlchromatographyonline.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. sigmaaldrich.com The process often starts with a crude extract being fractionated on a reversed-phase column, followed by further purification using reversed-phase HPLC to yield the pure compound. semanticscholar.orgnih.gov

Crystallographic and Computational Approaches

While detailed crystallographic and computational studies specifically for this compound are not extensively reported in the provided search results, these methods are powerful tools in natural product chemistry for unambiguous structure determination.

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the most definitive evidence of its three-dimensional structure and absolute stereochemistry. mdpi.com This technique has been used to determine the structure of other complex organic molecules. mdpi.comrsc.org

Computational Studies: Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and other spectroscopic properties. rsc.orgrsc.org These calculated data can then be compared with experimental data to confirm or refine the proposed structure. Computational approaches are also valuable for conformational analysis and for understanding the non-covalent interactions within the molecule. rsc.orgrsc.org

Application of X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique is particularly crucial for complex natural products like this compound, where multiple chiral centers can give rise to a large number of possible stereoisomers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

In the study of glycosides isolated from the marine-derived fungus Metarhizium sp. P2100, which are structurally related to this compound, single-crystal X-ray diffraction was successfully employed to confirm the absolute configuration of three new alpha-pyrone glycosides. naturalproducts.net For one of the compounds, the analysis of the diffraction data, using Cu Kα radiation, allowed for the unambiguous assignment of the absolute configuration of its 4-methoxy-β-D-glucosyl residue as 1′S,2′R,3′R,4′S,5′R. naturalproducts.net This level of structural detail is often unattainable through other spectroscopic methods alone.

The determination of absolute configuration from X-ray crystallography relies on the phenomenon of anomalous scattering. researchgate.net This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its mirror image (enantiomer). researchgate.net Historically, the presence of atoms heavier than oxygen, such as halogens or sulfur, was considered necessary for a reliable determination. researchgate.net However, advancements in methodology, including the use of high-quality crystals and improved detectors and X-ray sources, now permit the confident determination of absolute configurations for molecules containing only carbon, hydrogen, and oxygen. researchgate.net This is particularly relevant for many natural products, including numerous glycosides. researchgate.netdntb.gov.ua

The successful application of X-ray crystallography in determining the absolute configurations of related glycosides underscores its potential and importance in the structural elucidation of this compound. naturalproducts.netdntb.gov.ua By providing a precise and detailed three-dimensional structure, this technique offers a foundational understanding of the molecule's stereochemistry, which is essential for understanding its biological activity and mechanism of action.

Molecular Modeling and Docking Studies for Mechanistic Insights and SAR Elucidation

Molecular modeling and docking studies are powerful computational tools that complement experimental research by providing insights into the interactions between a small molecule, such as this compound, and its biological target at a molecular level. These in silico methods are instrumental in understanding the mechanism of action and in elucidating the structure-activity relationships (SAR) of bioactive compounds.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. dergipark.org.tr This technique allows researchers to visualize potential binding modes and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in studies of other natural product inhibitors, molecular docking has been used to identify the specific amino acid residues within the active site of an enzyme that are crucial for binding. mdpi.com This information is invaluable for understanding how the compound exerts its biological effect.

While specific molecular docking studies on this compound are not extensively reported in the available literature, research on other diterpene glycosides and related fungal metabolites demonstrates the utility of this approach. researchgate.netmdpi.com For example, molecular docking studies on other antifungal agents have helped to propose their mechanism of action by identifying their binding interactions with target enzymes. mdpi.commdpi.com

Structure-activity relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, medicinal chemists can identify the pharmacophore—the essential structural features required for activity. collaborativedrug.com Molecular modeling can be a key component of SAR studies. For example, in the development of novel antifungal agents, molecular modeling has been used to rationalize the observed SAR, where the model's predictions of binding affinity correlate with the experimentally determined biological activity. nih.gov

Interactive Data Table: Key Concepts in Advanced Analytical Methodologies

| Methodology | Application | Key Insights Provided |

| X-ray Crystallography | Determination of the three-dimensional atomic structure of a molecule. | Unambiguous determination of absolute configuration, precise bond lengths and angles. |

| Molecular Modeling | Computational simulation of molecular structures and interactions. | Visualization of molecular conformations and potential binding modes. |

| Molecular Docking | Prediction of the binding orientation of a ligand to a receptor. | Identification of key binding interactions (e.g., hydrogen bonds) and prediction of binding affinity. |

| Structure-Activity Relationship (SAR) | Analysis of the relationship between chemical structure and biological activity. | Identification of the pharmacophore and guidance for the design of more potent compounds. |

Future Research Trajectories for Virescenoside B

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of Virescenoside B remains largely uncharacterized, representing a significant knowledge gap and a fertile area for biochemical investigation. This compound consists of an isopimaradiene-type diterpene aglycone linked to a β-D-altropyranoside sugar moiety. researchgate.netglycoscience.ruresearchgate.net While a general biosynthetic route starting from geranylgeranyl diphosphate (B83284) has been proposed for structurally related diterpenoids, the specific enzymes responsible for the cyclization, oxidation, and glycosylation steps in this compound synthesis are unknown. semanticscholar.org

Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster (BGC) within the genome of producing fungal strains like Paragliomastix luzulae. nih.gov This can be achieved through a combination of genome sequencing, bioinformatics analysis to locate putative BGCs, and transcriptomics (e.g., RNA-seq) to identify genes that are upregulated during this compound production.

Key enzymatic steps that require elucidation include:

Terpene Cyclase Activity: Identifying the specific terpene synthase that catalyzes the initial cyclization of geranylgeranyl diphosphate to form the core isopimaradiene skeleton.

Post-Modification Enzymes: Characterizing the cytochrome P450 monooxygenases and other oxidoreductases responsible for the specific hydroxylation patterns on the diterpene aglycone.

Glycosyltransferase Activity: Isolating and characterizing the specific glycosyltransferase that attaches the altrose sugar to the aglycone. Fungal glycosyltransferases are crucial for the bioactivity of many secondary metabolites. glycoscience.ru

Successfully identifying and functionally expressing these enzymes will not only illuminate the biosynthetic logic but also provide powerful tools for chemoenzymatic synthesis and the engineered production of novel analogues.

Rational Design of Novel this compound Analogues with Targeted Activities

Future research can leverage this preliminary understanding to guide the synthesis of new derivatives. Key approaches include:

Semi-synthesis and Chemoenzymatic Synthesis: Utilizing this compound or its aglycone, virescenol B, as a starting scaffold for chemical modification. kyoto-u.ac.jpcore.ac.uk The enzymes identified from the biosynthetic pathway could be used to create specific modifications that are challenging to achieve through pure chemistry.

Glycorandomization: Altering the sugar moiety is a proven strategy for modifying the activity of glycosides. glycoscience.ru Future work could involve attaching different sugar units to the virescenol B aglycone to explore how this affects solubility, stability, and target interaction.

Directed Biosynthesis: While an initial attempt to produce brominated analogues by altering the fermentation media was unsuccessful, this approach merits further exploration with different precursors and cultivation strategies to generate novel halogenated or otherwise modified Virescenosides. researchgate.net

The goal of these efforts is to create a library of novel analogues for screening, potentially leading to compounds with enhanced cytotoxic, antimicrobial, or plant-growth-promoting properties.

Exploring New Biological Activities and Cellular Targets of this compound

Future research should systematically screen this compound and its synthesized analogues against a diverse range of biological targets. This expanded screening should include:

A broader panel of human cancer cell lines to determine its spectrum of anticancer activity.

Screening against microbial pathogens , including drug-resistant bacteria and fungi, given that many fungal metabolites possess antimicrobial properties. researchgate.net

Investigation of anti-inflammatory and antiviral potential.

Enzyme inhibition assays to identify specific protein targets.

Crucially, for any observed bioactivity, subsequent mechanism-of-action studies are essential. Identifying the precise cellular pathways and molecular targets of this compound is critical for understanding its effects and for any potential therapeutic development. This represents a major gap in the current knowledge that future research must address.

Advancements in Sustainable Production Strategies for Research Scale

To facilitate the extensive research required, the development of efficient and sustainable methods for producing research-scale quantities of this compound is paramount. The compound is currently obtained through the fermentation of specific fungal strains, a process that can be optimized for improved yields. nih.gov

Future advancements in production should focus on several key areas of biotechnology:

Fermentation Optimization: Systematically refining fermentation parameters such as media composition, pH, temperature, and aeration can significantly increase the yield from the native producing strains like Acremonium striatisporum. researchgate.net The use of polysaccharide-rich waste hydrolysates as a low-cost feedstock could also be explored to enhance the sustainability of the process. nih.gov

Heterologous Expression: Once the biosynthetic gene cluster for this compound is identified, it can be cloned and expressed in a more robust and easily scalable "chassis" organism. iipseries.orgmdpi.com Fungal cell factories like Aspergillus niger or yeasts such as Saccharomyces cerevisiae are commonly used for this purpose and could enable more reliable and higher-titer production. nih.govmdpi.com

Co-culture Strategies: The co-cultivation of the producing fungus with other microorganisms can sometimes induce the production of novel or higher quantities of secondary metabolites. nih.gov While co-culturing P. luzulae with Penicillium hispanicum was found to suppress virescenoside production, further experiments with different microbial partners could yield more positive results. nih.gov

These biotechnological approaches hold the key to providing a sustainable and reliable supply of this compound, which is essential for the comprehensive study of its properties and the synthesis of its derivatives. iipseries.org

Q & A

Q. What experimental methodologies are essential for confirming the structural identity of Virescenoside B?

To confirm structural identity, combine spectroscopic techniques (e.g., NMR, HRMS) with chromatographic purity assessments (>95% by HPLC). Compare spectral data with published reference values and validate using X-ray crystallography if crystalline forms are available. Ensure reproducibility by documenting solvent systems, temperature conditions, and instrumentation parameters in detail .

Q. How can researchers design a robust synthesis protocol for this compound?

Prioritize retrosynthetic analysis to identify key glycosylation and aglycone coupling steps. Optimize reaction conditions (e.g., protecting group strategies, catalyst selection) using design-of-experiments (DoE) frameworks. Validate intermediates via spectroscopic profiling and assess yield reproducibility across ≥3 independent trials. Include negative controls (e.g., omitting catalysts) to rule out non-enzymatic pathways .

Q. What criteria should guide the selection of biological assays for preliminary pharmacological screening of this compound?

Align assays with hypothesized mechanisms (e.g., anti-inflammatory, cytotoxic). Use in vitro models (e.g., LPS-stimulated macrophages for inflammation) with dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls. Ensure assay relevance by cross-referencing with structurally analogous compounds’ reported activities .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?

Conduct systematic meta-analyses of published data, stratifying by assay type (e.g., cell-free vs. cell-based), concentration ranges, and biological models. Apply statistical frameworks like Benjamini-Hochberg correction to minimize false discovery rates in multi-omics datasets. Replicate key experiments under standardized conditions to isolate variables (e.g., solvent effects, cell line authenticity) .

Q. What strategies optimize the isolation of this compound from complex natural matrices?

Employ hyphenated techniques (LC-MS-guided fractionation) to track target compound distribution. Compare extraction efficiencies of solvents (e.g., methanol vs. ethyl acetate) and employ countercurrent chromatography for challenging separations. Quantify matrix effects using spike-and-recovery experiments and validate purity via orthogonal methods (e.g., NMR vs. HRMS) .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

Use molecular docking to map interactions with cytochrome P450 enzymes and pharmacophore-based simulations to predict absorption/distribution. Cross-validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Apply machine learning models trained on structurally related glycosides to refine bioavailability estimates .

Q. What experimental controls are critical for validating this compound’s specificity in target-binding studies?

Include:

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Competitive binding assays with known inhibitors to confirm target engagement.

- Off-target profiling using kinase/GPCR panels to assess selectivity.

- Negative controls (e.g., scrambled analogs) to rule out nonspecific interactions .

Data Analysis and Reproducibility

Q. How should researchers statistically validate dose-dependent effects in this compound studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response) with goodness-of-fit metrics (R² ≥ 0.95). Report confidence intervals for IC₅₀/EC₅₀ values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Archive raw datasets and analysis scripts in FAIR-compliant repositories .

Q. What steps mitigate batch-to-batch variability in this compound pharmacology studies?

Standardize compound sourcing (e.g., Certificate of Analysis for purity) and pre-treat biological samples uniformly (e.g., serum starvation duration). Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows. Perform power analyses to determine sample sizes sufficient to detect ≥2-fold effect sizes with α = 0.05 .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Investigate bioavailability limitations via pharmacokinetic profiling (plasma Tₘₐₓ, half-life). Assess metabolite activity using hepatic microsome incubations. Employ genetically modified animal models (e.g., knockout mice) to confirm target relevance. Use multimodal imaging (e.g., PET tracers) to correlate compound distribution with pharmacological outcomes .

Methodological Considerations

- Literature Review : Use databases like SciFinder and PubMed with Boolean strings (e.g., "this compound" AND (synthesis OR mechanism)) to identify knowledge gaps. Exclude non-peer-reviewed sources and patents lacking experimental detail .

- Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, follow ARRIVE guidelines for ethical rigor and transparency .

- Data Reporting : Provide raw spectra, chromatograms, and statistical outputs as supplementary materials. Use platforms like Zenodo for dataset archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.